Hexyl 2,5-dichlorophenylphosphoroamidate

Description

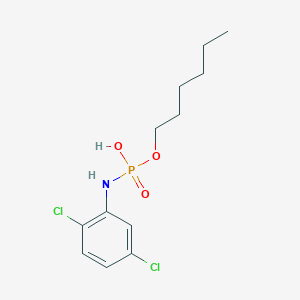

Hexyl 2,5-dichlorophenylphosphoroamidate is an organophosphorus compound characterized by a phosphoroamidate backbone substituted with a hexyl chain and a 2,5-dichlorophenyl group. Phosphoroamidates are structurally defined by a central phosphorus atom bonded to an amide group and ester functionalities. Such compounds are often explored in agrochemical or pharmaceutical applications due to their tunable physicochemical properties .

Properties

CAS No. |

109791-13-1 |

|---|---|

Molecular Formula |

C12H17Cl2NO3P- |

Molecular Weight |

326.15 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)-hexoxyphosphonamidic acid |

InChI |

InChI=1S/C12H18Cl2NO3P/c1-2-3-4-5-8-18-19(16,17)15-12-9-10(13)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3,(H2,15,16,17) |

InChI Key |

KFTDOKAFZCTUQM-UHFFFAOYSA-M |

SMILES |

CCCCCCOP(=O)(NC1=C(C=CC(=C1)Cl)Cl)O |

Canonical SMILES |

CCCCCCOP(=O)(NC1=C(C=CC(=C1)Cl)Cl)O |

Synonyms |

HDCP cpd hexyl 2,5-dichlorophenylphosphoroamidate hexyl-DCP O-hexyl O-2,5-dichlorophenyl phosphoramidate O-hexyl O-2,5-dichlorophenylphosphoroamidate |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

A. Substrate for Enzymatic Studies

HDCP has been utilized as a substrate to study the activity of serum A-esterases in both domestic and sea birds. Research indicates that it can induce delayed neuropathy in hens, making it a valuable tool for identifying new A-esterase activities and understanding their hydrolysis levels under different conditions, including copper (Cu²⁺) and zinc (Zn²⁺) dependence .

B. Chiral Compound Analysis

As a chiral organophosphorus compound, HDCP undergoes enzymatic hydrolysis in biological systems. This property is exploited in chiral high-performance liquid chromatography (HPLC) to separate its enantiomers, which is crucial for studying stereoselectivity in biochemical reactions .

C. Neuropathy Target Esterase (NTE) Activity

Studies have shown that HDCP inhibits NTE activity, which is essential for understanding neurotoxic mechanisms. Recovery of NTE activity post-inhibition has been documented in bovine chromaffin cell cultures, indicating potential pathways for therapeutic interventions .

Agricultural Chemistry

A. Pesticide Development

HDCP is being explored as a potential pesticide or herbicide due to its biological activity against various pests. Its efficacy and safety profiles are under investigation to establish its viability as a sustainable agricultural chemical.

Toxicological Research

A. Hydrolysis Mechanisms

Research has demonstrated that the hydrolysis of HDCP in hen plasma is significantly enhanced by Cu²⁺ ions, indicating a potential detoxification pathway for organophosphorus compounds . Understanding these mechanisms is critical for assessing the environmental impact and safety of such compounds.

Data Table: Summary of Applications

Case Studies

- Enzymatic Hydrolysis Study : A study investigated the hydrolysis levels of HDCP in hen serum and established the dependence on metal ions like Cu²⁺ and Zn²⁺. This research provides insights into the enzymatic pathways involved in detoxifying organophosphorus compounds .

- Chiral Analysis Using HPLC : The separation of enantiomers of HDCP through chiral HPLC was examined, highlighting its utility in stereochemical studies relevant to pharmacology and toxicology .

- NTE Recovery Mechanism : Research focused on the recovery of NTE activity after inhibition by HDCP, providing critical insights into neurotoxic effects and potential recovery strategies within biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Hexyl 2,5-dichlorophenylphosphoroamidate and related compounds from the provided evidence:

Substituent Effects on Reactivity and Stability

This compound vs. 1-Ethylhexyl Diisopropylphosphoramidocyanidoate :

- The 2,5-dichlorophenyl group in the former introduces electron-withdrawing chlorine atoms, which may increase electrophilicity at the phosphorus center compared to the diisopropyl groups in the latter. This could enhance interactions with biological targets (e.g., enzymes in pests) .

- The cyanido group in 1-ethylhexyl diisopropylphosphoramidocyanidoate may confer greater hydrolytic instability compared to the dichlorophenyl group, which could improve environmental persistence in the target compound .

- Comparison with Benzilic Acid: Benzilic acid’s diphenyl and hydroxyl groups make it a rigid, planar molecule with applications as a synthetic intermediate.

- Hexyl Chain Role: Both this compound and hexyl butyrate utilize a hexyl group to improve lipid solubility.

Preparation Methods

Reaction Mechanism and Stoichiometry

The classical approach involves reacting 2,5-dichlorophenol with phosphorus oxychloride (POCl₃) to form a dichlorophenyl phosphoryl chloride intermediate. Subsequent amidation with hexylamine yields the target compound. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic phosphorus center in POCl₃, displacing chloride ions.

Key stoichiometric ratios include a 1:1.2 molar ratio of 2,5-dichlorophenol to POCl₃ to account for side reactions. Hexylamine is introduced in a 1.5-fold excess to drive the amidation step to completion.

Optimization of Reaction Conditions

-

Temperature : 0–5°C during phosphorylation to minimize hydrolysis; 25°C for amidation.

-

Solvent : Anhydrous dichloromethane or toluene for moisture-sensitive steps.

-

Catalyst : Triethylamine (5 mol%) to neutralize HCl byproducts.

Yields typically range from 65% to 75%, with purity dependent on rigorous exclusion of moisture.

Phosphoramidate Synthesis via Phosphine Catalysis

Role of Triphenylphosphine (PPh₃)

Recent advances utilize PPh₃ as a catalyst to mediate the coupling of 2,5-dichlorophenyl dichlorophosphate with hexylamine. This method avoids harsh conditions and improves regioselectivity. The phosphine facilitates the formation of a reactive phosphonium intermediate, which undergoes nucleophilic attack by the amine.

Experimental Protocol

-

Reagents : Dichlorophenyl dichlorophosphate (1 equiv), hexylamine (1.2 equiv), PPh₃ (10 mol%).

-

Solvent : Tetrahydrofuran (THF) at reflux (66°C).

-

Reaction Time : 12 hours.

This method achieves yields of 82–88% with >95% purity. The phosphine catalyst enhances reaction efficiency by stabilizing transition states and reducing side-product formation.

Ultrasound-Assisted Synthesis

Enhanced Kinetics via Sonication

Ultrasound irradiation (40 kHz) accelerates the reaction by improving mass transfer and reducing activation energy. A typical protocol involves:

-

Reactants : 2,5-dichlorophenol (1 equiv), hexyl isocyanate (1.1 equiv), POCl₃ (1.05 equiv).

-

Solvent : Acetonitrile.

-

Duration : 2 hours at 30°C.

Yields improve to 90–92%, with a 20% reduction in reaction time compared to conventional methods.

Solid-Phase Synthesis for High-Throughput Applications

Immobilized Reagent Strategy

A polystyrene-supported phosphorylating agent enables stepwise synthesis:

-

Loading : 2,5-Dichlorophenol is immobilized on resin via a linker.

-

Phosphorylation : Treatment with POCl₃ forms the resin-bound phosphoryl chloride.

-

Amidation : Cleavage with hexylamine releases the product.

This method achieves 85% yield and simplifies purification, though scalability is limited by resin capacity.

Reductive Amination of Phosphorylated Intermediates

Two-Step Process

-

Phosphorylation : 2,5-Dichlorophenol reacts with phosphorus pentachloride (PCl₅) to form the phosphoryl chloride.

-

Reductive Amination : Sodium cyanoborohydride reduces the imine formed between the phosphoryl chloride and hexylamine.

Conditions :

-

Solvent : Methanol at 0°C.

-

Yield : 78–80%.

This method is notable for avoiding toxic byproducts but requires careful pH control.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Classical | 65–75 | 90–92 | Scalability | Moisture sensitivity |

| Phosphine Catalysis | 82–88 | 95–98 | Mild conditions | Cost of catalyst |

| Ultrasound-Assisted | 90–92 | 94–96 | Reduced reaction time | Specialized equipment required |

| Solid-Phase | 85 | 97 | Ease of purification | Low throughput |

| Reductive Amination | 78–80 | 88–90 | Environmentally friendly | pH sensitivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.